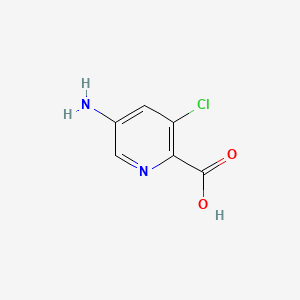

5-Amino-3-chloropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRMDVNOKYHKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-3-chloropicolinic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-chloropicolinic Acid

Foreword

This compound, a substituted pyridine derivative, represents a versatile scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its trifunctional nature—possessing an aromatic amine, a halogen, and a carboxylic acid—offers a rich platform for synthetic diversification and the development of novel molecules with tailored biological or material properties. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, grounded in established chemical principles. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable chemical building block.

Physicochemical and Structural Properties

This compound, with the IUPAC name 5-amino-3-chloropyridine-2-carboxylic acid , is a solid crystalline compound. While extensive experimental data for this specific isomer is not widely available in public literature, its fundamental properties can be derived from its structure and computational models. The presence of both an acidic carboxylic acid group and a basic amino group suggests amphoteric behavior and the potential for zwitterion formation.

Structural Data

-

IUPAC Name: 5-amino-3-chloropyridine-2-carboxylic acid[1]

-

Synonyms: 5-Amino-3-chloro-2-pyridinecarboxylic acid

-

CAS Number: 1256810-46-4[1]

-

Molecular Formula: C₆H₅ClN₂O₂[1]

-

Molecular Weight: 172.57 g/mol [1]

-

InChI Key: YPRMDVNOKYHKHJ-UHFFFAOYSA-N[1]

Computed Physicochemical Properties

The following table summarizes key physicochemical properties computed by established algorithms, providing valuable metrics for experimental design, such as predicting solubility and permeability.

| Property | Value | Reference |

| XLogP3 | 0.7 | [1] |

| Topological Polar Surface Area (TPSA) | 76.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [3] |

| Complexity | 165 | [1] |

Note: These values are computationally derived and should be used as estimates pending experimental verification.

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound is not prominently documented, a logical and efficient synthetic route can be proposed based on standard organic chemistry transformations utilized for analogous pyridine derivatives. A highly plausible pathway involves the hydrolysis of a suitable precursor, such as the corresponding ester or nitrile.

The workflow below illustrates a common and effective strategy: the base-mediated hydrolysis of the corresponding ethyl ester. This method is chosen for its high functional group tolerance, mild reaction conditions, and typically high yields.

Proposed Synthetic Pathway: Hydrolysis of Ethyl 5-amino-3-chloropicolinate

Sources

An In-Depth Technical Guide to 5-Amino-3-chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-chloropicolinic acid, with the Chemical Abstracts Service (CAS) number 1256810-46-4 , is a halogenated aminopyridine carboxylic acid.[1][2] Its structure, featuring a pyridine ring substituted with amino, chloro, and carboxylic acid functional groups, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups offers multiple reaction sites for chemical modification, enabling the synthesis of diverse molecular scaffolds. Picolinic acid derivatives are known to be privileged structures in drug design, appearing in a range of biologically active compounds.[3][4] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, potential applications in drug development, and a robust analytical workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1256810-46-4 | PubChem[1] |

| Molecular Formula | C₆H₅ClN₂O₂ | PubChem[1] |

| Molecular Weight | 172.57 g/mol | PubChem[1] |

| IUPAC Name | 5-amino-3-chloropyridine-2-carboxylic acid | PubChem[1] |

| Monoisotopic Mass | 172.0039551 Da | PubChem[1] |

| Topological Polar Surface Area | 76.2 Ų | PubChem[1] |

| Complexity | 165 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| XLogP3-AA (Predicted) | 0.7 | PubChem[1] |

Proposed Synthesis Pathway

While a specific, detailed synthesis for this compound (CAS 1256810-46-4) is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and transformations reported for analogous compounds. The following multi-step synthesis starts from commercially available 2-amino-5-chloropyridine.

Retrosynthetic Analysis:

A logical approach to the synthesis involves the introduction of the carboxylic acid and the additional chlorine atom onto a substituted pyridine core. The carboxylic acid group can be installed via metallation and subsequent carboxylation. The second chlorine atom can be introduced via electrophilic aromatic substitution.

Forward Synthesis Protocol:

Step 1: Nitration of 2-Amino-5-chloropyridine

The initial step involves the nitration of 2-amino-5-chloropyridine to introduce a nitro group, which will later be reduced to the target amino group at position 5.

-

Protocol: To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto ice, and the precipitated product, 2-amino-5-chloro-3-nitropyridine, is collected by filtration.

-

Causality: The amino group is a strongly activating, ortho-, para-directing group. However, under strongly acidic conditions, it is protonated to the anilinium ion, which is a deactivating, meta-directing group. The chloro group is a deactivating, ortho-, para-directing group. The nitration is expected to occur at the 3-position due to the directing effects of the substituents.

Step 2: Sandmeyer Reaction to Replace Amino Group with Chlorine

The amino group at the 2-position is converted to a chloro group via a Sandmeyer reaction.

-

Protocol: The 2-amino-5-chloro-3-nitropyridine is dissolved in an aqueous acidic solution and cooled. A solution of sodium nitrite is added to form the diazonium salt. This solution is then added to a solution of copper(I) chloride to yield 2,5-dichloro-3-nitropyridine.

-

Causality: The Sandmeyer reaction is a reliable method for the conversion of an aromatic amino group to a halogen. This step is crucial for installing the chloro group at the 3-position of the final product.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group.

-

Protocol: 2,5-dichloro-3-nitropyridine is reduced using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This step yields 3-amino-2,5-dichloropyridine.

-

Causality: The reduction of a nitro group to an amine is a high-yielding and well-established transformation in organic synthesis.

Step 4: Regioselective Lithiation and Carboxylation

The final step is the introduction of the carboxylic acid group at the 2-position.

-

Protocol: 3-amino-2,5-dichloropyridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature, followed by quenching with solid carbon dioxide (dry ice). An acidic workup then yields the final product, this compound.

-

Causality: The amino group directs the lithiation to the ortho position (position 2). The subsequent reaction with carbon dioxide and protonation yields the carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

Substituted picolinic acids are a cornerstone in medicinal chemistry due to their ability to act as scaffolds for the development of novel therapeutic agents. The presence of multiple functional groups on the this compound core allows for diverse chemical modifications, making it an attractive starting point for fragment-based drug design and lead optimization.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding motif, for instance, by chelating metal ions in the active sites of metalloenzymes or by forming hydrogen bonds with amino acid residues in an enzyme's active site.

-

Scaffold for Novel Therapeutics: The amino group provides a convenient handle for the attachment of various side chains through amide bond formation, allowing for the exploration of structure-activity relationships. The pyridine nitrogen and the chloro substituent can also be modified or can influence the overall electronic properties and binding interactions of the molecule.

-

Analogy to Existing Drugs: While no specific drugs containing the this compound moiety are currently marketed, related chlorinated pyridine carboxylic acids are found in various pharmaceuticals and agrochemicals, highlighting the potential of this structural class. For instance, Picloram, a systemic herbicide, is a chlorinated picolinic acid derivative.[5]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and quality of synthesized this compound. The following is a standard protocol for its characterization.

1. Identity Confirmation

-

Mass Spectrometry (MS):

-

Protocol: A solution of the compound is analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

Expected Outcome: In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 173.01. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 170.99. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Outcome:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the amine protons should be observed. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: Signals for the six carbon atoms of the pyridine ring and the carboxylic acid carbon should be present at their characteristic chemical shifts.

-

-

2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: A reversed-phase HPLC method is developed using a C18 column. A typical mobile phase would be a gradient of water and acetonitrile with an acidic modifier like formic acid or trifluoroacetic acid. Detection is performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Causality: This method separates the target compound from any starting materials, byproducts, or other impurities. The peak area of the main compound relative to the total peak area gives a quantitative measure of its purity.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71651238, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

Gogoi, D., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 5(43), 28067–28079. Retrieved from [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Refereed Journal of Engineering and Science (IRJES), 1(2), 374-379. Retrieved from [Link]

-

Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5786. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4832. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]

-

Ima, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4435. Retrieved from [Link]

-

Pistos, C., et al. (2021). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Applied Sciences, 11(23), 11211. Retrieved from [Link]

Sources

- 1. This compound | C6H5ClN2O2 | CID 71651238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-aMino-3-chloropyridine-2-carboxylic acid | 1256810-46-4 [chemicalbook.com]

- 3. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

Spectroscopic Signature of 5-Amino-3-chloropicolinic Acid: A Technical Guide

Introduction

5-Amino-3-chloropicolinic acid, with the IUPAC name 5-amino-3-chloropyridine-2-carboxylic acid, is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Its chemical structure, featuring a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring, gives rise to a unique spectroscopic profile. Understanding this profile is critical for researchers in synthesis, quality control, and drug development for unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published in public databases, this guide synthesizes data from related compounds and first principles to provide a robust predictive framework for its characterization.

Molecular Structure and Properties:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its substitution pattern.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, broad signals for the amine (NH₂) and carboxylic acid (OH) protons will be observed. The solvent choice will significantly impact the chemical shifts of the exchangeable protons.

Expected ¹H NMR Data (Predicted in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ~7.3 - 7.5 | Doublet | ~2.0 - 2.5 | The downfield shift is due to the influence of the adjacent electron-withdrawing chlorine and nitrogen atoms. |

| H-6 | ~7.9 - 8.1 | Doublet | ~2.0 - 2.5 | This proton is adjacent to the ring nitrogen and is deshielded. The coupling is with H-4. |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet | - | Exchangeable with D₂O. Position is concentration and temperature dependent. |

| -COOH | ~12.0 - 13.0 | Broad Singlet | - | Exchangeable with D₂O. The broadness is characteristic of carboxylic acid protons. |

Causality Behind Predictions:

-

Aromatic Protons (H-4, H-6): The pyridine ring protons are in the deshielded region typical for aromatic systems. The electron-withdrawing nature of the ring nitrogen, the chlorine atom, and the carboxylic acid group all contribute to shifting these protons downfield. The observed coupling pattern will be a simple doublet for each, arising from meta-coupling between H-4 and H-6.

-

Exchangeable Protons (-NH₂, -COOH): The protons on the amine and carboxylic acid groups are acidic and readily exchange with deuterium from deuterated solvents like D₂O, causing their signals to disappear. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature due to differences in hydrogen bonding. The very broad signal for the carboxylic acid proton is a hallmark of this functional group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.

Expected ¹³C NMR Data (Predicted in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~148 - 152 | Attached to the carboxylic acid and ring nitrogen; expected to be downfield. |

| C-3 | ~128 - 132 | Directly bonded to chlorine; the C-Cl bond has a significant effect on the chemical shift. |

| C-4 | ~120 - 124 | This carbon is influenced by both the chlorine and amino groups. |

| C-5 | ~145 - 149 | Attached to the amino group; the nitrogen's electron-donating effect influences this position. |

| C-6 | ~135 - 139 | Adjacent to the ring nitrogen. |

| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[2] |

Causality Behind Predictions:

-

Ring Carbons: The chemical shifts are predicted based on established data for substituted pyridines. The carbons directly attached to heteroatoms (N, Cl, O) are the most deshielded. For instance, C-2, C-3, and C-5 are expected to be significantly downfield.

-

Carboxylic Acid Carbon: The carbonyl carbon of a carboxylic acid consistently appears in the 165-185 ppm range, providing a clear diagnostic peak.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for -NH₂ and -COOH should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present on the aromatic ring of this molecule.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. This compound has several characteristic functional groups that will give rise to distinct absorption bands.

Expected IR Absorption Bands (Solid-State, KBr or ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3500 - 3300 | N-H Stretch (Amino) | Medium | Typically two bands for the asymmetric and symmetric stretching of the primary amine. |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches.[3][4] |

| ~3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak | Stretching vibrations of the C-H bonds on the pyridine ring. |

| ~1710 - 1680 | C=O Stretch (Carboxylic Acid) | Strong | The carbonyl stretch is a very strong and sharp peak, characteristic of a carboxylic acid. Its position suggests conjugation with the aromatic ring. |

| ~1620 - 1580 | N-H Bend (Amino) / C=C & C=N Stretch (Ring) | Medium-Strong | Bending vibration of the primary amine, often overlapping with the aromatic ring stretching vibrations. |

| ~1450 - 1400 | C=C & C=N Stretch (Ring) | Medium | Skeletal vibrations of the pyridine ring. |

| ~1300 - 1200 | C-O Stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending. |

| ~900 | O-H Bend (Out-of-plane, Carboxylic Acid) | Medium, Broad | Another characteristic, though less intense, broad peak for carboxylic acid dimers.[4] |

| ~850 - 750 | C-Cl Stretch | Strong | The position can vary, but a strong band in this region is expected for the C-Cl bond. |

Causality Behind Predictions:

-

O-H and N-H Stretching: The high-frequency region will be dominated by a very broad O-H stretch from the carboxylic acid, a result of strong intermolecular hydrogen bonding. Superimposed on this broad signal will be the sharper N-H stretching bands of the primary amine.

-

Carbonyl Stretch: The C=O stretch is one of the most intense and reliable absorptions in an IR spectrum. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic pyridine ring.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bands corresponding to various bending and stretching vibrations, including the C-O stretch, C-Cl stretch, and various ring vibrations. These bands collectively create a unique "fingerprint" for the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Expected Mass Spectrometry Data (Electron Impact - EI):

| m/z Value | Ion Identity | Notes |

| 172/174 | [M]⁺˙ | Molecular Ion Peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This is a definitive indicator of a single chlorine atom in the molecule. |

| 155/157 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 127/129 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical, a common fragmentation pathway for carboxylic acids.[5] |

| 99 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment. |

| 92 | [C₅H₃N₂]⁺ | Loss of HCl and CO₂ from the molecular ion. |

Causality Behind Predictions:

-

Isotope Pattern: The most telling feature will be the M/M+2 isotope pattern in a ~3:1 ratio, which is a clear signature for a molecule containing one chlorine atom.

-

Fragmentation of Carboxylic Acid: Carboxylic acids readily undergo fragmentation through the loss of the -OH group (M-17) and the -COOH group (M-45).[5]

-

Aromatic Ring Stability: The pyridine ring is relatively stable, so fragments corresponding to the intact ring after the loss of substituents are expected to be prominent.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is often more suitable than GC-MS with electron impact (EI).

-

Ionization:

-

ESI (for LC-MS): The sample is dissolved in a suitable solvent (e.g., methanol/water) and sprayed into the mass spectrometer, where it is ionized. This soft ionization technique would likely show a strong protonated molecular ion [M+H]⁺ at m/z 173/175.

-

EI (for GC-MS or Direct Probe): The sample is vaporized and bombarded with high-energy electrons, causing ionization and extensive fragmentation. This method is excellent for revealing structural information through fragmentation patterns.

-

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio and detected.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, the molecular ion (or [M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID) to observe its daughter ions, providing more detailed structural insights.

Caption: Predicted EI mass spectrometry fragmentation pathway.

Conclusion

The structural characterization of this compound relies on a cohesive interpretation of data from NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic signatures based on established chemical principles and data from analogous structures. Researchers synthesizing or analyzing this compound can use these predicted data tables and interpretations as a benchmark for verifying their results. The provided experimental protocols represent standard, reliable methods for acquiring high-quality spectroscopic data for this and similar small molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link] (accessed January 15, 2026).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] (accessed January 15, 2026).

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link] (accessed January 15, 2026).

-

University of Calgary. Table of Characteristic IR Absorptions. [Link] (accessed January 15, 2026).

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link] (accessed January 15, 2026).

Sources

A Comprehensive Technical Guide to the Solubility of 5-Amino-3-chloropicolinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-3-chloropicolinic acid in organic solvents. In the dynamic landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's solubility is paramount for process development, formulation, and ensuring bioavailability. While experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and practical methodologies required to ascertain this critical physicochemical property. The guide delves into the molecular structure of this compound, drawing comparisons with the well-characterized parent compound, picolinic acid, to inform solubility predictions. It further presents detailed, field-proven experimental protocols for solubility determination and subsequent quantification using modern analytical techniques.

Introduction: The Critical Role of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient in organic solvents is a cornerstone of its development lifecycle. This property dictates the feasibility of crystallization processes, influences the choice of solvents for synthesis and purification, and is a key determinant of a formulation's stability and efficacy. This compound, a substituted picolinic acid derivative, presents a unique solubility profile influenced by its constituent functional groups. The presence of a carboxylic acid, an amino group, and a chlorine atom on the pyridine ring creates a complex interplay of polarity, hydrogen bonding capability, and crystal lattice energy, all of which govern its interaction with various organic solvents.

This guide will navigate the theoretical underpinnings of solubility, provide actionable experimental protocols, and discuss the analytical techniques necessary for the precise quantification of this compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 5-amino-3-chloropyridine-2-carboxylic acid | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Topological Polar Surface Area | 76.2 Ų | [1] |

| Predicted XLogP3 | 0.7 | [1] |

The molecule's structure reveals several key features influencing its solubility:

-

Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall polarity.

-

Carboxylic Acid Group (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor. Its acidity is a key factor in pH-dependent solubility.

-

Amino Group (-NH₂): A basic, polar group that can also participate in hydrogen bonding.

-

Chlorine Atom (-Cl): An electron-withdrawing group that can influence the acidity of the carboxylic acid and the basicity of the amino group, as well as contributing to the molecule's lipophilicity.

The interplay of these groups suggests that this compound will exhibit varied solubility across a spectrum of organic solvents, with a preference for polar solvents capable of hydrogen bonding.

Comparative Analysis with Picolinic Acid

To build a predictive framework, it is instructive to compare this compound with its parent compound, picolinic acid. Experimental data for picolinic acid reveals high solubility in polar protic solvents like water and moderate solubility in polar aprotic solvents.

| Solvent | Solubility of Picolinic Acid (at ~293 K) | Source |

| Water | ~862.5 g/kg | [2][3][4] |

| Ethanol | ~57.1 g/kg | [2][3][4] |

| Acetonitrile | ~17.0 g/kg | [2][3][4] |

The addition of the amino and chloro substituents to the picolinic acid backbone is expected to modulate this solubility profile. The amino group may enhance polarity and hydrogen bonding potential, potentially increasing solubility in polar protic solvents. Conversely, the chlorine atom will increase the molecule's lipophilicity, which might enhance solubility in less polar organic solvents.

Methodologies for Solubility Determination

A definitive understanding of solubility requires empirical measurement. The following sections detail robust methodologies for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard

The equilibrium or thermodynamic solubility is most reliably determined using the shake-flask method. This technique measures the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the sedimentation of the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as HPLC-UV.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening: Turbidimetric Methods

For rapid screening of solubility in a large array of solvents, kinetic solubility methods like turbidimetry can be employed. These methods involve dissolving the compound in a miscible solvent (e.g., DMSO) and then adding this stock solution to the aqueous or organic solvent of interest until precipitation is observed.

Quantification of Solubility

Accurate quantification of the dissolved this compound is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.

HPLC-UV Method for Quantification

A validated reversed-phase HPLC (RP-HPLC) method can be developed for the accurate determination of this compound concentration.

-

Column: C18, 250 x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). An isocratic elution of 20:80 (v/v) methanol:water can be a starting point.[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection Wavelength: 264 nm (based on picolinic acid, should be optimized for this compound)[5]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25 °C

-

Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area.

-

Concentration Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Remember to account for the dilution factor.

Caption: HPLC Quantification Workflow.

UV-Vis Spectrophotometry as an Alternative

For a simpler, high-throughput approach, UV-Vis spectrophotometry can be utilized. This requires determining the wavelength of maximum absorbance (λmax) for this compound in the solvent of interest. A calibration curve is then generated by measuring the absorbance of a series of standards of known concentrations. It's important to note that this method is less specific than HPLC and can be prone to interference from other UV-absorbing species. The UV spectrum for picolinic acid can serve as a starting point for method development.[6]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: A key determinant of solubility. A systematic study across a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol) is recommended.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. Investigating solubility at different temperatures is crucial for understanding the thermodynamics of dissolution.

-

pH (in aqueous-organic mixtures): The carboxylic acid and amino groups are ionizable. In solvent systems with an aqueous component, the pH will have a profound effect on the ionization state of the molecule and, consequently, its solubility.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[2] It is important to characterize the solid form used in solubility studies, for instance, by using Powder X-ray Diffraction (PXRD). The parent compound, picolinic acid, is known to exist in at least two polymorphic forms.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds, such as aminopyridines and chloropyridines, suggest that appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to determining the solubility of this compound in organic solvents. By leveraging the principles of molecular structure, established experimental methodologies, and robust analytical techniques, researchers can generate the critical data needed for informed decision-making in chemical development processes. The lack of publicly available data for this specific compound underscores the importance of the experimental workflows detailed herein. Future work should focus on the systematic measurement of its solubility in a diverse range of pharmaceutically and agrochemically relevant solvents, the investigation of its polymorphic landscape, and the development of predictive computational models for its solubility.

References

-

Apolinário, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. Retrieved from [Link]

-

SAMI LABS LIMITED. (2012). HPLC METHOD FOR ESTIMATION OF PICOLINIC ACID. Scribd. Available at: [Link]

Sources

- 1. This compound | C6H5ClN2O2 | CID 71651238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 5. scribd.com [scribd.com]

- 6. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Amino-3-chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Amino-3-chloropicolinic acid belongs to the picolinic acid class of herbicides, which function as synthetic auxins.[1] This guide provides a detailed exploration of its molecular mechanism of action, drawing upon the well-established understanding of synthetic auxin herbicides. As a Senior Application Scientist, this document is structured to offer not just a description of the mechanism, but also the experimental rationale and methodologies required for its investigation. The content herein is grounded in authoritative scientific literature to ensure accuracy and trustworthiness for its intended audience of research professionals.

Introduction to this compound: A Synthetic Auxin

This compound is a synthetic plant growth regulator that mimics the action of the natural plant hormone, indole-3-acetic acid (IAA).[2][3] Structurally, it is a derivative of picolinic acid, which is a pyridinecarboxylic acid.[4] Like other auxinic herbicides, it is used for the selective control of broadleaf weeds in various agricultural and non-crop settings.[2] At low concentrations, these compounds can stimulate plant growth, but at the higher concentrations used for herbicidal purposes, they induce uncontrolled and disorganized growth, ultimately leading to plant death.[2][5]

Chemical Structure:

-

IUPAC Name: 5-amino-3-chloropyridine-2-carboxylic acid[6]

-

Molecular Formula: C₆H₅ClN₂O₂[6]

-

Molar Mass: 172.57 g/mol [6]

The Core Molecular Mechanism of Action

The primary mechanism of action of this compound is the disruption of hormonal balance by mimicking IAA, leading to a cascade of molecular events that overwhelm the plant's normal regulatory processes.[7]

Mimicry of Indole-3-Acetic Acid (IAA) and Perception by Auxin Receptors

Synthetic auxins like this compound are structurally similar to the natural auxin, IAA.[2] This structural resemblance allows them to bind to the auxin receptors, which are a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1) and the Auxin Signaling F-box (AFB) proteins.[5] The binding of the synthetic auxin to the TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and a family of transcriptional repressor proteins known as Aux/IAA proteins.

Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex, which is an E3 ubiquitin ligase.[5][8] This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.[5] The continuous presence and higher stability of synthetic auxins compared to natural IAA lead to a sustained and massive degradation of these repressor proteins.[5]

De-repression of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This binding represses the transcription of these genes.[9] The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of a wide array of genes involved in plant growth and development.[5] The uncontrolled and prolonged activation of these genes is a key factor in the phytotoxic effects of synthetic auxins.

Downstream Signaling Cascades: Ethylene and Abscisic Acid (ABA) Synthesis

The massive induction of auxin-responsive genes triggers downstream signaling pathways, most notably the production of ethylene and abscisic acid (ABA).[5]

-

Ethylene Production: The expression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis, is upregulated. The resulting increase in ethylene production contributes to symptoms like leaf epinasty (downward curling of leaves) and tissue swelling.[5]

-

ABA Accumulation: A critical step in the phytotoxic action of synthetic auxins is the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), the rate-limiting enzyme in ABA biosynthesis.[8] The rapid accumulation of ABA leads to the widespread downregulation of genes related to photosynthesis, contributing significantly to growth inhibition, tissue decay, and ultimately, plant death.[8]

The following diagram illustrates the core signaling pathway of synthetic auxins:

Caption: Core signaling pathway of this compound.

Experimental Methodologies for Mechanism of Action Studies

To elucidate and confirm the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the TIR1/AFB auxin receptors.

Protocol:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from E. coli or insect cells.

-

Ligand Binding Assay:

-

Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Procedure (SPR):

-

Immobilize the purified TIR1/AFB protein on a sensor chip.

-

Flow different concentrations of this compound over the chip.

-

Measure the change in the refractive index to determine the association and dissociation rates.

-

Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

-

-

-

Competitive Binding Assay:

-

Procedure:

-

Incubate the purified receptor with a labeled auxin (e.g., radiolabeled IAA).

-

Add increasing concentrations of unlabeled this compound.

-

Measure the displacement of the labeled auxin to determine the half-maximal inhibitory concentration (IC50).

-

-

Gene Expression Analysis

Objective: To identify and quantify the changes in the expression of auxin-responsive genes upon treatment with this compound.

Protocol:

-

Plant Treatment: Treat a susceptible plant species (e.g., Arabidopsis thaliana) with a defined concentration of this compound.

-

RNA Extraction: Harvest plant tissues at different time points and extract total RNA.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., GH3, SAURs, NCED).

-

Quantify the relative gene expression levels compared to an untreated control.

-

-

RNA Sequencing (RNA-Seq):

-

For a global analysis of gene expression, prepare RNA-Seq libraries from the extracted RNA.

-

Sequence the libraries and perform bioinformatic analysis to identify differentially expressed genes.

-

Hormone Quantification

Objective: To measure the levels of ethylene and ABA in plant tissues after treatment.

Protocol:

-

Ethylene Measurement:

-

Place treated plants in a sealed container.

-

Collect headspace gas samples at various time points.

-

Analyze the samples using a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

-

ABA Quantification:

-

Harvest and freeze-dry treated plant tissues.

-

Extract and purify ABA from the tissues.

-

Quantify ABA levels using liquid chromatography-mass spectrometry (LC-MS).

-

The following diagram outlines a typical experimental workflow for these studies:

Sources

- 1. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 4. scielo.br [scielo.br]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H5ClN2O2 | CID 71651238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Picolinate Scaffold in Bioactive Compound Design

An In-depth Technical Guide to the Potential Biological Activities of 5-Amino-3-chloropicolinic Acid

This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in exploring the applications of this versatile chemical scaffold.

Picolinic acids, substituted pyridine-2-carboxylic acids, represent a class of "privileged scaffolds" in medicinal and agricultural chemistry.[1] Their unique electronic and structural properties, including their ability to chelate metals and form a variety of intermolecular interactions, make them ideal starting points for the synthesis of bioactive molecules.[2] The subject of this guide, this compound, is a halogenated aminopicolinic acid with significant potential for derivatization and biological activity. While direct research on this specific molecule is limited, a wealth of information on its structural analogues allows us to infer its potential applications and mechanisms of action.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in biological systems.

| Property | Value | Source |

| IUPAC Name | 5-amino-3-chloropyridine-2-carboxylic acid | [3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| CAS Number | 1256810-46-4 | [3] |

| Topological Polar Surface Area | 76.2 Ų | [3] |

| Complexity | 165 | [3] |

The presence of three key functional groups—a carboxylic acid, an amino group, and a chlorine atom—on the pyridine ring makes this compound a highly versatile synthetic intermediate.[4] These groups can be independently modified to fine-tune the molecule's steric and electronic properties, thereby modulating its biological activity.

Potential Herbicidal and Plant Growth Regulatory Activity

The most well-documented application of picolinic acid derivatives is in agriculture as herbicides and plant growth regulators.[5][6] Several commercially successful herbicides, such as picloram (4-amino-3,5,6-trichloropicolinic acid) and clopyralid, are structurally related to this compound.[7]

Mechanism of Action: Synthetic Auxin Activity

Picolinic acid-based herbicides typically function as synthetic auxins.[8][9] Auxins are a class of plant hormones that control a wide range of growth and developmental processes. At high concentrations, synthetic auxins disrupt these processes, leading to uncontrolled growth and eventually, plant death. The proposed mechanism of action is as follows:

-

Uptake and Transport: The herbicide is absorbed by the plant's leaves and roots and transported via the xylem and phloem to regions of active growth.[10]

-

Receptor Binding: In the plant cell, the synthetic auxin binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and its AFB (Auxin Signaling F-box) homologs.[11]

-

Ubiquitination and Degradation: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors leads to the de-repression of auxin-responsive genes, resulting in an uncontrolled increase in the expression of proteins involved in cell elongation, division, and other growth processes.

-

Phytotoxicity: This uncontrolled growth exhausts the plant's resources and disrupts normal development, leading to symptoms such as leaf epinasty, stem twisting, and ultimately, plant death.

The structural similarity of this compound to known synthetic auxin herbicides strongly suggests that it may exhibit similar herbicidal or plant growth regulatory properties.

Figure 1: Generalized signaling pathway for synthetic auxin herbicides.

Experimental Protocol: Evaluation of Herbicidal Activity

This protocol outlines a general method for assessing the pre- and post-emergence herbicidal activity of this compound.

1. Plant Material and Growth Conditions:

- Select a panel of indicator plant species, including both broadleaf (e.g., Amaranthus retroflexus, Brassica napus) and grass weeds.[8][9]

- Sow seeds in pots containing a standard potting mix and grow in a controlled environment chamber (e.g., 25°C, 16:8 hour light:dark cycle).

2. Pre-emergence Application:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

- Within 24 hours of sowing, apply the test compound to the soil surface at a range of concentrations.

- Include a solvent-only control and a positive control with a known herbicide (e.g., picloram).

- Water the pots and monitor for seedling emergence and signs of phytotoxicity over a 14-21 day period.

3. Post-emergence Application:

- Grow plants until they reach the 2-4 leaf stage.

- Apply the test compound as a foliar spray at various concentrations.

- Assess visual injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, and 14 days after treatment).[8]

- Determine the effective dose (ED₅₀) required to cause a 50% reduction in plant biomass compared to the control group.

4. Data Analysis:

- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the observed effects.

Potential as a Scaffold in Drug Discovery

The aminopicolinic acid core is a valuable starting point for the synthesis of novel therapeutic agents.[4][12] Derivatives have been explored for a range of pharmacological activities, including the treatment of neurological disorders and infectious diseases.[2][13]

Antimicrobial Potential

There is growing interest in the development of novel antimicrobial agents to combat drug-resistant pathogens. A study on chloropicolinate derivatives demonstrated their potential as antimycobacterial agents against Mycobacterium tuberculosis.[13] The proposed mechanism involves the inhibition of essential enzymes in the bacterial cell wall synthesis pathway. The presence of the chloropicolinate moiety was crucial for the observed activity. This suggests that this compound could serve as a scaffold for the development of new antibiotics.

Neurological Applications

Derivatives of 4-aminopicolinic acid have shown promise in modulating neurotransmitter activity and are being investigated for the treatment of neurological conditions such as multiple sclerosis and epilepsy.[12] While the position of the amino group differs in this compound, the underlying pyridine scaffold suggests that its derivatives could potentially interact with targets in the central nervous system.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general approach for screening this compound and its derivatives for potential pharmacological activities.

Figure 2: A generalized workflow for the discovery of bioactive compounds starting from the this compound scaffold.

Future Directions and Conclusion

This compound is a promising but under-explored molecule. Based on the extensive research on its structural analogues, it holds significant potential in two primary areas:

-

Agrochemicals: As a potential synthetic auxin herbicide or plant growth regulator. Further research should focus on whole-plant assays to determine its efficacy and crop selectivity.

-

Drug Discovery: As a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the antimicrobial and neurological fields. The generation and screening of a focused library of derivatives are warranted.

The self-validating nature of the proposed experimental protocols, which include both positive and negative controls, ensures the trustworthiness of the generated data. The causality behind experimental choices, such as the selection of specific indicator species or assay types, is grounded in established methodologies from the fields of weed science and medicinal chemistry. This guide provides a solid foundation and a strategic framework for researchers to unlock the full potential of this compound.

References

- The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research. (URL: )

- 4-Aminopicolinic Acid Hydrochloride - Benchchem. (URL: )

- Ethyl 5-amino-3-chloropicolin

-

This compound | C6H5ClN2O2 | CID 71651238 - PubChem. (URL: [Link])

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: [Link])

- The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. (URL: )

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - ResearchGate. (URL: [Link])

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (URL: [Link])

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])

-

Plant Growth Regulators Products Factory/Manufacturer Price | Chico®. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H5ClN2O2 | CID 71651238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Plant Growth Regulators Products Factory/Manufacturer Price | Chico® [chicocrop.com]

- 6. Plant growth regulator | CymitQuimica [cymitquimica.com]

- 7. rpicorp.com [rpicorp.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Herbicidal Activity of 5-Amino-3-chloropicolinic Acid and its Derivatives

This guide provides a comprehensive technical overview of 5-Amino-3-chloropicolinic acid and its derivatives, a significant class of synthetic auxin herbicides. Tailored for researchers, scientists, and professionals in drug development and agrochemistry, this document delves into the core scientific principles, from the molecular mechanism of action to advanced structure-activity relationship (SAR) studies and the design of novel herbicidal agents.

Introduction: The Picolinic Acids as Synthetic Auxins

Picolinic acid and its derivatives represent a cornerstone in the development of modern herbicides.[1][2][3] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity.[4][5][6] Unlike natural IAA, which is rapidly metabolized by plants, synthetic auxins like those derived from picolinic acid are more stable, leading to a sustained and overwhelming hormonal response in susceptible plants.[4] This results in uncontrolled growth, epinasty, senescence, and ultimately, cell death, providing selective control of broadleaf weeds in various agricultural settings.[4][6]

The this compound scaffold is a key pharmacophore in this class. Its structural rigidity and specific substitution patterns are crucial for effective binding to auxin co-receptor complexes. Prominent commercial herbicides, including picloram and aminopyralid, are built upon this or closely related picolinic acid cores, highlighting the scaffold's importance in agrochemical research.[7][8][9] Recent research continues to explore this chemical space, leading to the discovery of new-generation herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which offer improved efficacy and weed control spectrums.[1][2][8]

Molecular Mechanism of Action: Overloading the Auxin Signaling Pathway

The herbicidal activity of this compound derivatives stems from their ability to hijack the plant's natural auxin signaling pathway. This process is initiated by the binding of the synthetic auxin to a co-receptor complex, which then triggers a cascade of downstream events leading to plant death.

The Auxin Co-Receptor Complex

Synthetic auxins, like IAA, do not act alone. Their activity is mediated by binding to a co-receptor complex consisting of an F-box protein and an Aux/IAA transcriptional repressor. The key F-box proteins involved are Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin Signaling F-box (AFB) proteins.[1] Different synthetic auxins exhibit varying affinities for these F-box proteins. For instance, while IAA primarily binds to TIR1, many 2-picolinic acid herbicides show a preferential binding to AFB5.[1][2]

This binding event stabilizes the interaction between the F-box protein and the Aux/IAA repressor, tagging the repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome.

Deregulation of Gene Expression and Downstream Effects

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that can then activate the expression of a multitude of auxin-responsive genes.[10] The sustained and excessive activation of these genes by stable synthetic auxins leads to several phytotoxic effects:

-

Ethylene Biosynthesis: A key downstream effect is the rapid induction of ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis.[5] The resulting overproduction of ethylene, another plant hormone, contributes significantly to symptoms like leaf epinasty, senescence, and tissue decay.[4][5]

-

Abscisic Acid (ABA) Production: The ethylene signaling pathway can, in turn, upregulate the biosynthesis of abscisic acid (ABA), which can cause stomatal closure, inhibiting photosynthesis and further stressing the plant.[5][11]

-

Cyanide Accumulation (in Grasses): In some sensitive grasses, the ethylene biosynthesis pathway can also lead to the accumulation of toxic levels of cyanide, contributing to the herbicidal effect.[4][5]

-

Oxidative Stress: The massive hormonal imbalance disrupts cellular homeostasis, leading to the production of Reactive Oxygen Species (ROS). This severe oxidative stress causes damage to cell membranes and ultimately leads to cell death.[11]

Structure-Activity Relationships (SAR) and Derivative Design

The herbicidal potency and selectivity of picolinic acid derivatives are highly dependent on the nature and position of substituents on the pyridine ring. The core this compound structure serves as a template, with extensive research focused on modifications, particularly at the 6-position, to optimize activity.[8][12]

Key Substitutions and Their Impact

-

Position 4 (Amino Group): The 4-amino group is a critical feature of many potent picolinic acid herbicides, including picloram and aminopyralid.[13][14] It is believed to play a crucial role in the binding interaction with the auxin co-receptor pocket.

-

Position 3 and 5 (Halogens): Halogen substitution, typically chlorine, at the 3 and/or 5 positions is common.[9][13] These electron-withdrawing groups influence the electronic properties of the aromatic ring and can enhance binding affinity and systemic movement within the plant.

-

Position 6 (Site of Derivatization): The 6-position is the most common site for modification to discover novel herbicides.[3][12] Replacing the chlorine atom found in older compounds like picloram with larger aryl or heteroaryl groups has led to the development of highly active molecules.[8][15][16] These bulky groups can form additional interactions within the receptor pocket, enhancing binding affinity.[1][2]

Recent studies have successfully introduced substituted pyrazolyl and indazolyl groups at the 6-position, yielding compounds with potent herbicidal activity, sometimes exceeding that of commercial standards.[1][3]

Summary of Herbicidal Activity Data

The following table summarizes the herbicidal activity of selected picolinic acid derivatives against the model plant Arabidopsis thaliana and various weed species. This data illustrates the impact of structural modifications on potency.

| Compound ID | Structure | Target Species | Activity Metric | Value | Reference |

| Picloram | 4-amino-3,5,6-trichloropicolinic acid | A. thaliana | Root Inhibition | - | [8] |

| Halauxifen-methyl | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | A. thaliana | Root Inhibition IC₅₀ | Higher than V-7 | [1][2] |

| Compound V-7 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | A. thaliana | Root Inhibition IC₅₀ | 45x lower than Halauxifen-methyl | [1][2] |

| Compound V-8 | 4-Amino-3,5-dichloro-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | Broadleaf Weeds | Post-emergence | Better than Picloram @ 300 g/ha | [1][2] |

| Compound S202 | 4-amino-6-(5-aryl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid derivative | A. thaliana | Root Inhibition | 78.4% @ 0.5 µM | [17] |

| Florpyrauxifen | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | A. thaliana | Root Inhibition | 33.8% @ 0.5 µM | [17] |

Synthesis of Picolinic Acid Derivatives

The synthesis of novel picolinic acid herbicides is a cornerstone of agrochemical research. The general approach often involves the construction of the substituted pyridine core followed by modifications, such as the introduction of diverse groups at the 6-position via cross-coupling reactions.

General Synthetic Workflow

A representative synthesis for a 6-(pyrazolyl)-2-picolinic acid derivative is outlined below. This multi-step process typically starts from a commercially available dichlorinated picolinic acid precursor.

Example Experimental Protocol: Synthesis of Diamino Phenyl Chloropicolinate Derivatives

The following protocol is adapted from a published synthesis of chloropicolinate amide and urea derivatives.[18] This procedure illustrates the chemical transformations required to build complex molecules from simpler starting materials.

Step 1: Bromination of 3,6-dichloropyridine-2-carboxylic acid

-

To a solution of 3,6-dichloropyridine-2-carboxylic acid in acetic acid, add HBr (in acetic acid).

-

Heat the reaction mixture at 110 °C for 24 hours.

-

After cooling, isolate the product, 6-bromo-3-chloropyridine-2-carboxylic acid (2), via filtration or extraction.

Step 2: Esterification

-

Reflux compound (2) in methanol with a catalytic amount of sulfuric acid for 6 hours.

-

Work up the reaction to isolate the corresponding methyl 6-bromo-3-chloropyridine-2-carboxylate (3).

Step 3: Suzuki Coupling

-

In a flask, combine methyl 4-amino-6-bromo-3-chloropicolinate (derived from 3), 2-aminophenyl boronic acid, potassium carbonate, and a palladium catalyst (e.g., Pd(II)Cl₂(dppf)).

-

Add a solvent system of ethanol and toluene.

-

Heat the mixture at 90 °C under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Purify the crude product via column chromatography to yield methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate.

Step 4: Amide Formation

-

Dissolve the product from Step 3 in a suitable solvent like dichloromethane (DCM).

-

Add the desired acid chloride (R¹COCl).

-

Stir the reaction at room temperature for 6 hours.

-

Purify the final amide derivative via column chromatography.

Evaluating Herbicidal Activity: Experimental Bioassays

Determining the efficacy of novel compounds requires robust and standardized biological assays. These tests are typically performed on model plants like Arabidopsis thaliana as well as a panel of economically important weed and crop species.

Workflow for Herbicide Efficacy Testing

Protocol: Root Growth Inhibition Assay using Arabidopsis thaliana

This protocol, adapted from methodologies used in recent publications, is a high-throughput method for the primary screening of herbicidal compounds.[19]

-

Plate Preparation: Prepare a sterile agar medium (e.g., Murashige and Skoog) in petri dishes.

-

Compound Application: Add the test compound from a DMSO stock solution to the molten agar at various concentrations to achieve the final desired test concentrations. Allow the plates to solidify.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., with ethanol and bleach solutions) and rinse with sterile water. Carefully place 10-15 seeds in a line on the surface of each agar plate.

-

Vernalization: Store the plates at 4 °C in the dark for 2-3 days to synchronize germination.

-

Incubation: Place the plates vertically in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 22 °C).

-

Data Collection: After 7-10 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

-

Analysis: Calculate the percent root growth inhibition relative to a DMSO control for each concentration. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its derivatives continue to be a highly fruitful area for herbicide research and development. The synthetic auxin mechanism, while one of the oldest, remains effective, and the potential for developing novel molecules with improved characteristics is significant.[3] Future research will likely focus on:

-

Rational Design: Utilizing computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to design derivatives with higher affinity for specific AFB receptors, potentially leading to lower application rates and greater selectivity.[1][20][21]

-

Broadening the Spectrum: Developing derivatives that are effective against a wider range of problematic weeds, including those that have developed resistance to other herbicide modes of action.[12][15]

-

Enhancing Crop Safety: Fine-tuning structures to maximize herbicidal activity while minimizing phytotoxicity to important crops like cereals, corn, and rice.[1][13]

-

Improving Environmental Profiles: Designing molecules that exhibit favorable environmental fate characteristics, such as optimal soil persistence and reduced potential for off-target movement.

The continued exploration of the picolinic acid chemical space, guided by a deep understanding of the molecular mechanism of action and advanced chemical synthesis, promises to deliver the next generation of solutions for sustainable weed management.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

-

Sterling, T., & Namuth, D. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub. [Link]

-

Whittingham, W. G. (2010). 4-aminopicolinates and their use as herbicides. SciSpace. [Link]

-

Dücker, B., et al. (2020). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent advances. ResearchGate. [Link]

-

Unknown Author. (n.d.). Mechanism of Action or How Do Plants that are Sensitive Die? Pesticide Environmental Stewardship. [Link]

- Balko, T. W., et al. (2001). 4-aminopicolinates and their use as herbicides.

-

Unknown Author. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Pesticide Environmental Stewardship. [Link]

- Balko, T. W., et al. (2010). 4-aminopicolinates and their use as herbicides.

-

Feng, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Feng, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

-

Liu, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. [Link]

-

Feng, C., et al. (2023). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. ResearchGate. [Link]

-

Feng, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]

-

Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar. [Link]

-

Kumar, D., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

-

Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

-

Wikipedia contributors. (n.d.). Aminopyralid. Wikipedia. [Link]

-

Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. [Link]

-

Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Feng, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. [Link]

-

Moussaoui, D., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. SciPharm, 88(4), 57. [Link]

- Satchivi, N. M., et al. (2014). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.

-

El Haouari, M., et al. (2021). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Chinese Chemical Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). Picloram. PubChem. [Link]

-